molecular formula C14H16N2O B8454115 4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine

4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine

Cat. No. B8454115
M. Wt: 228.29 g/mol
InChI Key: DLDSMEWNTAVSKR-UHFFFAOYSA-N
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Patent
US08722709B2

Procedure details

A solution of {4-[2-(2-methoxy-phenyl)-ethyl]-pyridin-2-yl}-carbamic acid tert-butyl ester (143 mg, 0.435 mmol) in dry CH2Cl2 (3 mL) is treated with trifluoroacetic acid (1.0 mL, 13 mmol), and stirred at room temperature. After 18 hours, the reaction mixture is concentrated and the residue is dissolved in CH2Cl2 (10 mL), extracted with saturated aqueous NaHCO3 (10 mL) and brine (10 mL), dried over MgSO4, filtered and concentrated to give the crude product which is used in the next reaction without purification.
Name
{4-[2-(2-methoxy-phenyl)-ethyl]-pyridin-2-yl}-carbamic acid tert-butyl ester
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH3:23])[CH:11]=[CH:10][N:9]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:23][O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH2:15][CH2:14][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([NH2:7])[CH:13]=1

Inputs

Step One
Name
{4-[2-(2-methoxy-phenyl)-ethyl]-pyridin-2-yl}-carbamic acid tert-butyl ester
Quantity
143 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=CC(=C1)CCC1=C(C=CC=C1)OC)=O
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in CH2Cl2 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous NaHCO3 (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)CCC1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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